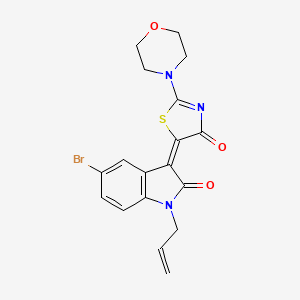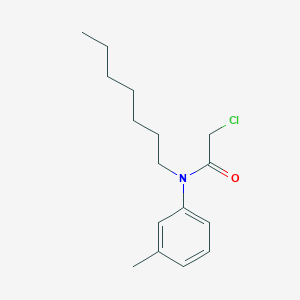
ZERENEX ZXG000086
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ZERENEX ZXG000086 is a novel chemical compound with the molecular formula C21H28N2O2 and a molecular weight of 340.4592 . It is part of the diverse collection of research chemicals developed by Zerenex Molecular Ltd, a leading research-based chemical company specializing in the design, development, and commercialization of unique molecules .
準備方法
The preparation of ZERENEX ZXG000086 involves custom synthesis and contract research chemistry. Zerenex Molecular Ltd offers expertise in a wide range of custom synthesis, including the preparation of novel organic compounds, synthesis of known reference compounds, and optimization of existing synthetic methods . The specific synthetic routes and reaction conditions for this compound are proprietary and tailored to meet the requirements of the research and development process.
化学反応の分析
ZERENEX ZXG000086 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
ZERENEX ZXG000086 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of ZERENEX ZXG000086 involves its interaction with specific molecular targets and pathways. While the exact mechanism is proprietary, it is known that this compound can modulate various biochemical processes, making it a valuable tool in scientific research .
類似化合物との比較
ZERENEX ZXG000086 is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Imidazoles: Heterocyclic compounds with one or more nitrogen atoms in the ring.
Pyridines: Aromatic compounds with a nitrogen atom in the ring.
Pyrazines: Aromatic compounds with two nitrogen atoms in the ring.
These compounds share some structural similarities with this compound but differ in their specific chemical and biological properties .
特性
分子式 |
C21H28N2O2 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
1-(4-ethylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H28N2O2/c1-2-18-8-10-21(11-9-18)25-17-20(24)16-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-11,20,24H,2,12-17H2,1H3 |
InChIキー |
YKVWVMYXYVXVLF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[(4-Ethyl-5-methyl-3-thiophenyl)-oxomethyl]amino]-3-(2-phenylethyl)thiourea](/img/structure/B1223431.png)
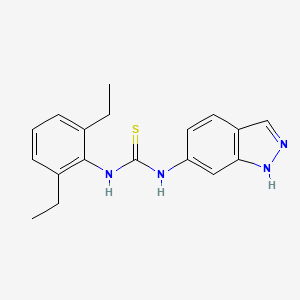
![(2Z)-N-butyl-2-cyano-2-[(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B1223433.png)
![N-(3-cyano-2-thiophenyl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide](/img/structure/B1223434.png)
![2-(2,4-dibromophenoxy)-N-[oxo-(propan-2-ylamino)methyl]acetamide](/img/structure/B1223436.png)
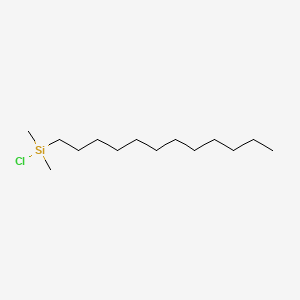

![N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1223443.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(3,4-dimethoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B1223444.png)
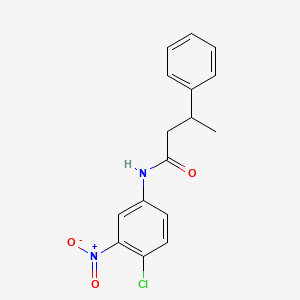
![3-(3-fluoro-4-methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B1223450.png)
![11-[2-(Diethylamino)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B1223453.png)
